Home > Products > Screening Compounds P18469 > ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,4,4-trifluorobutyl)amine
({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,4,4-trifluorobutyl)amine -

({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,4,4-trifluorobutyl)amine

Catalog Number: EVT-5375861
CAS Number:
Molecular Formula: C19H28ClF3N2
Molecular Weight: 376.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[2-Amino-1-(4-chlorophenyl)ethyl]-3-oxo-1,3-dihydroisobenzofuran-1-carboxylic Acid

Compound Description: This compound is a potential GABAB receptor analogue. It was synthesized through a series of reactions, including a Michael addition of methyl 3-oxo-1,3-dihydroisobenzofuran-1-carboxylate to nitrostyrenes, catalyzed by amine bases like ψ-ephedrine.

Relevance: This compound shares a similar core structure with ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,4,4-trifluorobutyl)amine, featuring a 4-chlorophenylethyl group. Both compounds are also designed to interact with specific receptors, indicating potential similarities in their biological activities.

(E)-5-Benzyloxy-2-{[(4-chlorophenyl)imino]methyl}phenol and (E)-5-benzyloxy-2-({[2-(1H-indol-3-yl)ethyl]iminiumyl}methyl)phenolate

Compound Description: These are Schiff base compounds synthesized via condensation reactions. (E)-5-Benzyloxy-2-{[(4-chlorophenyl)imino]methyl}phenol was synthesized from 2-amino-4-chlorophenol and 4-benzyloxy-2-hydroxybenzaldehyde, while (E)-5-benzyloxy-2-({[2-(1H-indol-3-yl)ethyl]iminiumyl}methyl)phenolate was synthesized from 2-(2,3-dihydro-1H-indol-3-yl)ethan-1-amine and 4-benzyloxy-2-hydroxybenzaldehyde. Both compounds exhibit intramolecular hydrogen bonds and S(6) ring motifs.

Relevance: The (E)-5-Benzyloxy-2-{[(4-chlorophenyl)imino]methyl}phenol shares the 4-chlorophenyl group with ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,4,4-trifluorobutyl)amine, highlighting a structural similarity.

5,5′-Methylenebis(4–phenyl-4H-1,2,4-triazole-3-thiol)

Compound Description: This compound serves as a starting point for the synthesis of various methylenebis-4H-1,2,4-triazole derivatives. These derivatives were investigated for their antimicrobial activities against a range of microorganisms, including gram-positive and gram-negative bacteria, and fungi.

Relevance: The 5,5′-Methylenebis(4–phenyl-4H-1,2,4-triazole-3-thiol) belongs to the 1,2,4-triazole class of compounds, which are known for their diverse biological activities, including antimicrobial properties. While not structurally identical to ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,4,4-trifluorobutyl)amine, exploring other compounds within this class might reveal potential similarities in their mechanisms of action or biological effects.

Ethyl [3-(cyanomethyl)-5-alkyl-4H-1,2,4-triazol-4-yl]carbamates

Compound Description: This series of compounds represents another group of 1,2,4-triazole derivatives synthesized and evaluated for their antimicrobial activity. These derivatives exhibited varying degrees of efficacy against different microbial strains.

Relevance: Similar to the previous compound, the Ethyl [3-(cyanomethyl)-5-alkyl-4H-1,2,4-triazol-4-yl]carbamates belong to the 1,2,4-triazole class, suggesting a potential connection to ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,4,4-trifluorobutyl)amine in terms of their general biological activity. Investigating compounds within the same chemical class is important for understanding structure-activity relationships and potentially identifying new drug candidates.

Sphingosine and 2-Amino-2-(2-[4-octylphenyl]ethyl)-1,3-propanediol (FTY720)

Compound Description: Sphingosine is a naturally occurring lipid involved in various cellular processes. FTY720 is a synthetic sphingosine analogue known for its immunosuppressant activity and potential in treating autoimmune diseases. Both compounds were found to interact with the CB1 cannabinoid receptor, acting as antagonists.

Relevance: While not directly related in structure to ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,4,4-trifluorobutyl)amine, the fact that both Sphingosine and FTY720 interact with the CB1 receptor highlights the potential for diverse compounds to influence this receptor. This information can be valuable when exploring the potential off-target effects or interactions of ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,4,4-trifluorobutyl)amine.

(±)-(2-chlorophenyl)(2-dimethylphosphinophenyl)methylphosphine

Compound Description: This compound is an asymmetric di(tertiary phosphine) used as a ligand in the resolution of other chiral di(tertiary phosphines). The resolution process involved the formation of diastereomeric palladium(II) complexes.

Relevance: The presence of a 2-chlorophenyl group in (±)-(2-chlorophenyl)(2-dimethylphosphinophenyl)methylphosphine immediately draws a parallel to the 4-chlorophenyl group in ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,4,4-trifluorobutyl)amine. Though their overall structures and purposes differ, this shared feature points to a common building block in chemical synthesis.

Deprenyl (selegiline)

Compound Description: Deprenyl, also known as selegiline, is a monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease. The research paper focuses on its protective effects against the toxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice, a neurotoxin that causes Parkinsonian symptoms.

N,N,N′‐Trimethyl‐N′‐[2‐[[(1R)‐1‐phenyl‐2‐(1‐piperidinyl)ethyl]amino]ethyl]‐1,2‐ethanediamine

Compound Description: This chiral tetradentate ligand is used as an auxiliary in various asymmetric syntheses, including alkylations, Michael additions, and aldol reactions. It has been shown to be effective in both stoichiometric and catalytic amounts.

Relevance: While structurally distinct from ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,4,4-trifluorobutyl)amine, the N,N,N′‐Trimethyl‐N′‐[2‐[[(1R)‐1‐phenyl‐2‐(1‐piperidinyl)ethyl]amino]ethyl]‐1,2‐ethanediamine serves as a reminder of the importance of chirality in drug design. If ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,4,4-trifluorobutyl)amine possesses chiral centers, its different enantiomers might exhibit distinct biological activities, necessitating careful investigation of their individual properties.

6-[(Trifluoromethyl)phenyl]-4-hydroxyl-2-aminopyrimidine

Compound Description: This compound is a precursor in the synthesis of novel imidazo[1,2-a]pyrimidine compounds. The synthesis involved cyclization reactions with guanidine and 2-bromo-1-(4-chlorophenyl)ethanone, followed by chlorination and aminization.

Relevance: Although not a direct structural analogue, the 6-[(Trifluoromethyl)phenyl]-4-hydroxyl-2-aminopyrimidine introduces the concept of using halophenyl groups, specifically the 4-chlorophenyl group present in 2-bromo-1-(4-chlorophenyl)ethanone, in the synthesis of heterocyclic compounds. This highlights a similarity in the synthetic strategies employed to build diverse chemical structures, including those related to ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,4,4-trifluorobutyl)amine.

5,6-Dichloro-2-[(4-{[4-(diethylamino)-1-methylbutyl]amino}-6-methyl-2-pyrirnidinyl)amino]benzimidazole

Compound Description: This benzimidazole derivative was synthesized and tested for its antimalarial activity. It showed potent activity against Plasmodium berghei, the parasite responsible for malaria in rodents. This compound also displayed good activity against a cycloguanil-resistant line of P. berghei.

Relevance: While not structurally similar to ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,4,4-trifluorobutyl)amine, this benzimidazole compound exemplifies the exploration of structurally diverse molecules for therapeutic applications. Its potent antimalarial activity highlights the potential of discovering new drugs by investigating different chemical scaffolds and their biological effects. This knowledge can be applied when considering potential therapeutic applications of ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,4,4-trifluorobutyl)amine and its analogues.

Ethyl [3-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-5-(4-nitrophenyl)-4H-1,2,4-triazol-4-yl]carbamates and 5-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-1,3,4-thiadiazol-2-amine

Compound Description: These are two examples of 1,2,4-triazole derivatives that incorporate a 1,3,4-thiadiazole ring. These compounds were synthesized and investigated for their antimicrobial properties.

Relevance: While structurally different from ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,4,4-trifluorobutyl)amine, these compounds highlight the strategy of combining different heterocyclic units in drug design. Exploring such hybrid structures could lead to compounds with unique biological activities.

1,1-Dimethyl-2-(1-piperidinyl)ethyl 2-phenyl-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylate HCl (Terflavoxate)

Compound Description: Terflavoxate is a basic ester of 2-phenyl-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid developed as a potential spasmolytic agent. It exhibits higher stability compared to Flavoxate and demonstrates good spasmolytic activity.

Relevance: Although structurally dissimilar to ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,4,4-trifluorobutyl)amine, Terflavoxate's development as a more stable analogue of Flavoxate emphasizes the importance of structure optimization in medicinal chemistry. Modifying the structure of ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,4,4-trifluorobutyl)amine based on structure-activity relationships could lead to improved stability, potency, or selectivity for its intended target.

2-(2-chlorophenyl)-6-[(diethyl amino) methyl]-2-(methylamino) cyclohexanone, 2-(2chlorophenyl-6-dinitrophenyl hydrazine-methyl2(methylamino) cyclohexanone, and (2-chlorophenyl)-2-(methylamino)-6-(piperazine -1-yl) methyl cyclohexanone

Compound Description: These three compounds are ketamine derivatives synthesized using the Mannich reaction. They were characterized using techniques like thin layer chromatography and nuclear magnetic resonance (NMR) spectroscopy.

Relevance: These compounds all share a 2-chlorophenyl group with ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,4,4-trifluorobutyl)amine, highlighting a structural similarity. The development of these ketamine derivatives emphasizes the potential for exploring structural modifications to existing drugs to discover new compounds with improved therapeutic properties or fewer side effects.

1-(1-H-benzimidazol-2-yl)-N,N',2-tris(4-chlorophenyl)-ethane-1,2-diamine (AK5)

Compound Description: This benzimidazole derivative was synthesized and evaluated for its anti-inflammatory activity in rats using the carrageenan-induced paw edema model. AK5 demonstrated significant anti-inflammatory activity, comparable to that of indomethacin, a commonly used nonsteroidal anti-inflammatory drug.

Relevance: Although not directly related in structure to ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,4,4-trifluorobutyl)amine, AK5 showcases the potential of benzimidazole derivatives as pharmacologically active compounds. This information could be relevant when considering the structural diversity and potential therapeutic applications of benzimidazole-based compounds.

(1S,2R,4R)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine (Mecamylamine), N-(2.6-dimethylphenylcarbamoylmethyl)triethylammonium bromide (QX-314), 2-(dimethylamino)ethyl 4-(butylamino)benzoate (Tetracaine), bis-(2,2,6,6-tetramethyl-4-piperidinyl) sebacate (BTMPS), 2,2,6,6-tetramethylpiperidin-4-yl heptanoate (TMPH), and 1,2,4,5-tetra-{5-[1-(3-benzyl)pyridinium]pent-1-yl}benzene tetrabromide (tkP3BzPB)

Compound Description: These compounds are all noncompetitive antagonists of the α7 nicotinic acetylcholine receptor (nAChR). They were studied for their ability to inhibit acetylcholine-evoked currents, both alone and in the presence of a positive allosteric modulator. The study aimed to understand the mechanisms of noncompetitive antagonism and whether these antagonists could prevent cell death induced by excessive α7 nAChR activation.

Relevance: While structurally unrelated to ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,4,4-trifluorobutyl)amine, these compounds highlight the concept of noncompetitive antagonism and its potential in regulating receptor function. If ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,4,4-trifluorobutyl)amine is found to interact with a specific receptor, understanding the potential for noncompetitive antagonism at that receptor would be valuable for drug development purposes.

3-[1-[3-(dimethylamino)propyl]-1H-indol-3-yl)-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione (GF109203X)

Compound Description: GF109203X is a potent and selective inhibitor of protein kinase C (PKC). It was used to investigate the signaling pathways involved in the regulation of the dopamine transporter (DAT) by the δ2 opioid receptor.

Relevance: While not structurally similar to ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,4,4-trifluorobutyl)amine, GF109203X represents a valuable tool for understanding the role of PKC in cellular signaling. If ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,4,4-trifluorobutyl)amine is found to exert its effects through a PKC-dependent pathway, GF109203X could be a useful tool to study this mechanism.

3-(3-chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1yl)thiophene-2-carboxamides (9a-f) and carbamoyl thiophene-chloro-4-oxoazetidin-dioxaphosphol Morpholine/Piperidine/4-methyl piperizine-carboxamides (9g-i)

Compound Description: These compounds are a series of novel heterocyclic compounds that incorporate a benzo[d][1,3,2]dioxaphosphol ring and a 4-oxoazetidine ring. They were synthesized and characterized using various spectroscopic techniques and were subjected to biological evaluations and docking studies.

Relevance: Although structurally distinct from ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,4,4-trifluorobutyl)amine, these compounds highlight the exploration of diverse heterocyclic frameworks in drug discovery. The incorporation of multiple heterocyclic rings can lead to compounds with unique properties and potential for interacting with various biological targets. This knowledge can be valuable when considering the design of new analogues of ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,4,4-trifluorobutyl)amine or exploring new chemical scaffolds for developing drugs with specific pharmacological activities.

1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole (TRAM-34)

Compound Description: TRAM-34 is a selective blocker of the intermediate conductance calcium-activated potassium channel (IKCa). It was used to study the role of IKCa and myoendothelial gap junctions in endothelium-dependent vasodilation in human mesenteric arteries.

Relevance: While structurally unrelated to ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl)methyl)methyl(4,4,4-trifluorobutyl)amine, TRAM-34 exemplifies the importance of understanding ion channel function and regulation in vascular biology. If ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,4,4-trifluorobutyl)amine is found to affect vascular function, investigating its potential interactions with ion channels like IKCa could be crucial.

1-(p-chlorophenyl)-3-(4-{[2-(diethylamino)ethyl]amino}-6-methyl-2-pyrimidinyl)guanidine (I) and Quinine hydrochloride

Compound Description: These are reference drugs used in the study of antimalarial compounds. Compound (I) is a pyrimidine derivative, while quinine is a naturally occurring alkaloid. Both compounds exhibit antimalarial activity.

(1-methyl-4-piperidinyl)-[3-[2-(3-chlorophenyl)ethyl]pyridine-2-yl]methanone and 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridine-11-one

Compound Description: These are two key intermediates in the synthesis of loratadine, a second-generation antihistamine drug. These intermediates represent different stages in the multi-step synthesis of loratadine.

Relevance: While structurally different from ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,4,4-trifluorobutyl)amine, the (1-methyl-4-piperidinyl)-[3-[2-(3-chlorophenyl)ethyl]pyridine-2-yl]methanone shares a 3-chlorophenyl group, highlighting a common structural motif. This example demonstrates the widespread use of halophenyl groups in the synthesis of various drug molecules.

4-(2-{2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl}-1-benzofuran-5-yl)benzonitrile

Compound Description: This compound is a histamine-3 receptor ligand, synthesized through a series of reactions, including coupling reactions, reductions, and cyclizations. This compound demonstrates the potential of substituted benzofurans as histamine-3 receptor ligands.

Relevance: Although structurally distinct from ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,4,4-trifluorobutyl)amine, this compound highlights the importance of exploring different chemical scaffolds for targeting specific receptors. Identifying new chemical classes that interact with a particular receptor can lead to the development of novel therapeutic agents.

2-[(3-chlorophenyl)methoxy]-6-(1-piperazinyl)pyrazine (CP-809,101) and 6-chloro-2,3-dihydro-5-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]-1H-indole-1-carboxyamide dihydrochloride (SB-242,084)

Compound Description: CP-809,101 is a 5-HT2C receptor agonist, while SB-242,084 is a 5-HT2C receptor antagonist. Both were studied for their effects on mitochondrial genes and oxidative metabolism in renal proximal tubular cells and mouse kidneys. The study found that both compounds, unexpectedly, increased mitochondrial biogenesis, suggesting a complex interaction with the 5-HT2A receptor.

Relevance: While not directly related in structure to ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,4,4-trifluorobutyl)amine, these compounds highlight the intricate relationship between receptor pharmacology and its downstream effects. Even compounds classified as agonists and antagonists for a specific receptor can sometimes exhibit unexpected activities through other receptors or pathways. This underscores the need for thorough pharmacological characterization when studying new compounds, including ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,4,4-trifluorobutyl)amine.

Triazolam, clotiazepam, midazolam, 2-(4-methoxyphenyl)-2,3,5,6,7,8,9,10-octahydro-cyclohepta-(b)pyrazolo[4,3-d]pyridin-3-one (CGS 20625), 2-(4-chlorophenyl)-pyrazolo[4,3-c]quinolin-3-one (CGS 9896), diazepam, zolpidem, and bretazenil

Compound Description: These compounds are all known modulators of GABAA receptors. They were tested on GABAA receptors containing γ1 subunits to study the pharmacological properties of this specific receptor subtype. The study found that these compounds had a lower potency and efficacy on γ1-containing receptors compared to γ2-containing receptors.

Relevance: While structurally diverse, these compounds highlight the concept of receptor subtype selectivity in drug development. Different subtypes of a receptor can exhibit distinct pharmacological profiles, making it important to design drugs that selectively target the desired subtype to optimize therapeutic efficacy and minimize side effects. If ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,4,4-trifluorobutyl)amine interacts with a receptor that exists in multiple subtypes, understanding its selectivity profile would be crucial for optimizing its potential as a therapeutic agent.

Endo-7,7-trimethyl-bicyclo[2.2.1]heptane-2-ol acetate, isopropyl mercaptan, (R)-(+)-2,4-hydroxy-N-(3-hydroxypropyl)-3,3-amide, 2-isopropyl-5-methyl-cyclohexanol, 1-(4-fluorophenyl)-4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-butanone, and p-aminobenzoic acid 2-diethylamino ethyl amine hydrochloride

Compound Description: These compounds are components of a fire retardant paint for wood furniture. The paint formulation aims to leverage the synergistic interactions between these components to effectively prevent fire and its spread on wooden surfaces.

Relevance: While these compounds are not directly related in structure to ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,4,4-trifluorobutyl)amine, the presence of 1-(4-fluorophenyl)-4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-butanone in this mixture highlights the diverse applications of halophenyl groups in various chemical industries. This information showcases the broad utility of such chemical motifs beyond pharmaceutical development.

(1S-[1α,2α(5Z),3α,4α])-7-[3-[2-[(phenylamino)carbonyl]hydrazino]methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid (SQ 29,548), 3-[1-(4-chlorobenzyl)-5-fluoro-3-methylindol-2-yl]-2,2-dimethylpropanoic acid (L-655,240), 4-[2-[[(4-chlorophenyl)sulfonyl]amino]ethyl]benzeneacetic acid (BM 13,505), (1R-[1α(Z),2β,3β,5α])-(+)-7-[5-[[(1,1′-biphenyl)-4-yl]methoxy]-3-hydroxy-2-(1-piperidinyl)cyclopentyl]-4-heptenoic acid hydrochloride (GR 32,191), and 1S-[1α,2α(5Z),3α,4α]]-7[[[[[(oxaheptyl)amino]acetyl]amino]methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid (SQ 30,741)

Compound Description: These five compounds are competitive thromboxane receptor antagonists with varying structures. The study investigated their activities in different smooth muscle tissues (trachea, aorta, and portal vein) from rats and guinea pigs to explore potential subclasses of thromboxane receptors. The results revealed differences in the rank order of potency between rat and guinea pig tissues, suggesting the existence of distinct receptor subtypes in these species.

Relevance: These antagonists, while structurally different from ({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,4,4-trifluorobutyl)amine, demonstrate the concept of receptor subtypes and the need for selective drugs. Targeting specific receptor subtypes can improve therapeutic efficacy and reduce side effects, making it crucial to understand the pharmacological profiles of different receptor subtypes and design drugs accordingly.

(S)-2-(6-chloro-5-fluoroindol-1-yl)-1-methylethylamine fumarate (Ro 60-0175), 6-chloro-2-[1-piperazinyl]-pyrazine HCl (MK-212), 1-(3-chlorophenyl)piperazine hydrochloride (mCPP), 1-(3-trifluoromethylphenyl)piperazine hydrochloride (TFMPP), (S)-3-[(2,3-dihydro-5-methoxy-1H-inden-4-yl)oxy]-pyrollidine HCl (ORG-37684), 2,5-dimethoxy-4-iodoamphetamine (DOI), 1-[5-thienylmethoxy-1-1H-3-indoyl]propan-2-amine hydrochloride (BW-723C86), and nor-D-fenfluramine

Compound Description: This list comprises various 5-HT2 receptor agonists. Their effects on head-twitch behavior in rats, a response associated with 5-HT2A receptor activation, were studied, both alone and in the presence of the selective 5-HT2C receptor antagonist SB-242084. The study aimed to investigate the in vivo selectivity of these agonists for 5-HT2C receptors and their potential for cross-reactivity with other 5-HT2 subtypes. []

Properties

Product Name

({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,4,4-trifluorobutyl)amine

IUPAC Name

N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-4,4,4-trifluoro-N-methylbutan-1-amine

Molecular Formula

C19H28ClF3N2

Molecular Weight

376.9 g/mol

InChI

InChI=1S/C19H28ClF3N2/c1-24(11-2-10-19(21,22)23)15-17-8-13-25(14-9-17)12-7-16-3-5-18(20)6-4-16/h3-6,17H,2,7-15H2,1H3

InChI Key

DLUGLFFCZREPAP-UHFFFAOYSA-N

SMILES

CN(CCCC(F)(F)F)CC1CCN(CC1)CCC2=CC=C(C=C2)Cl

Canonical SMILES

CN(CCCC(F)(F)F)CC1CCN(CC1)CCC2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.